

# CAS number for 5-Iodopyrazolo[1,5-A]pyrimidine

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## Compound of Interest

Compound Name: 5-Iodopyrazolo[1,5-A]pyrimidine

Cat. No.: B1391906

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An In-Depth Technical Guide to **5-Iodopyrazolo[1,5-a]pyrimidine** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **5-Iodopyrazolo[1,5-a]pyrimidine**. The document provides an in-depth exploration of its synthesis, key chemical properties, and critical applications as a versatile intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

## Core Compound Identification

- Compound Name: **5-Iodopyrazolo[1,5-a]pyrimidine**
- CAS Number: 1100318-98-6[1]

## Physicochemical Properties and Structural Data

**5-Iodopyrazolo[1,5-a]pyrimidine** belongs to a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines. [2] This scaffold allows them to function as "hinge-binding" motifs in many protein kinases. The introduction of an iodine atom at the 5-position is a strategic chemical modification. It not only influences the electronic properties of the ring system but, more importantly, provides a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

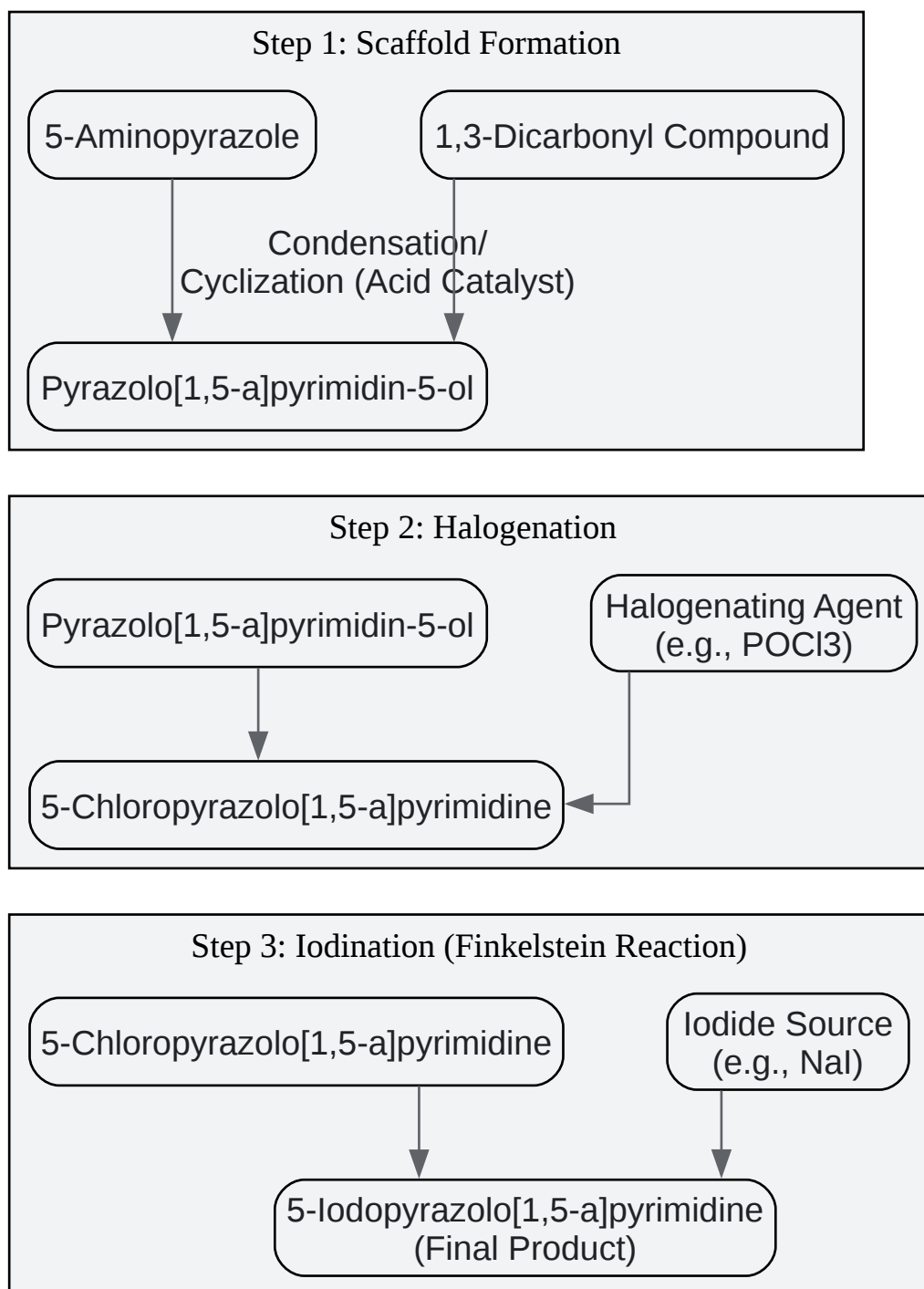
Property	Data
CAS Number	1100318-98-6[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> IN <sub>3</sub>
Molecular Weight	245.02 g/mol
Appearance	Typically an off-white to yellow solid
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated solvents
Core Structure	A bicyclic system composed of a pyrazole ring fused to a pyrimidine ring.[3]

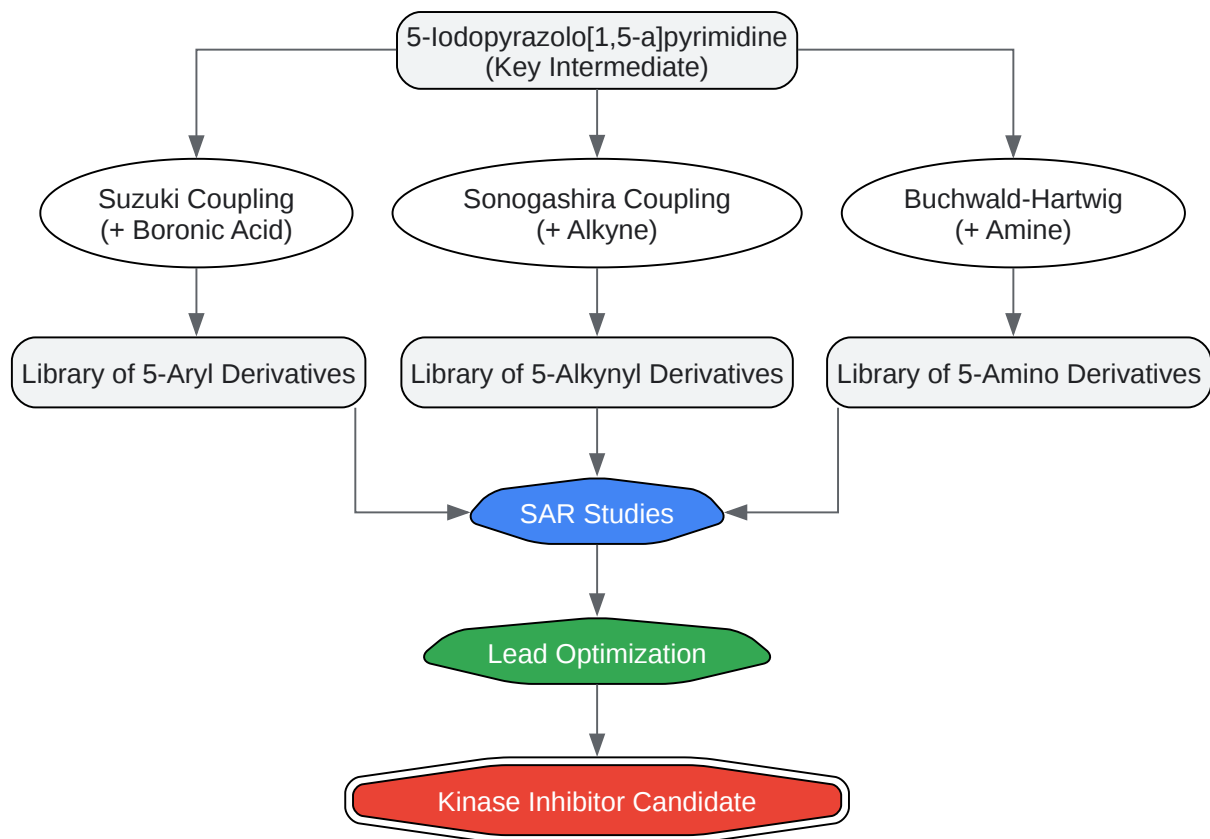
## Synthesis and Mechanistic Considerations

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, typically involving the condensation of a 5-aminopyrazole with a  $\beta$ -dicarbonyl compound or its equivalent.[4] The subsequent iodination at the 5-position can be achieved through electrophilic halogenation.

## General Synthetic Workflow

The causality behind this synthetic approach lies in the inherent nucleophilicity of the amino group on the 5-aminopyrazole, which readily attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The reaction proceeds via a condensation-cyclization cascade, often catalyzed by acid, to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The choice of a mild iodinating agent like N-Iodosuccinimide (NIS) is critical to ensure regioselective iodination at the electron-rich 5-position without over-iodination or degradation of the core structure.





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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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